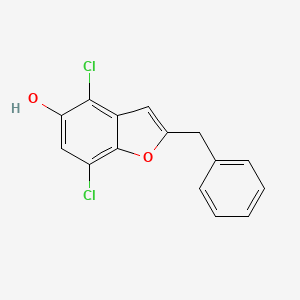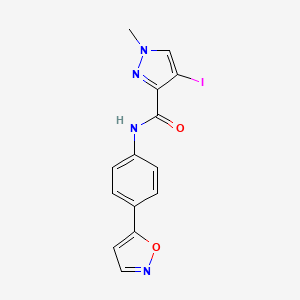![molecular formula C16H13Cl2N3O2 B4327292 N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B4327292.png)
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide
Vue d'ensemble
Description
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide is a chemical compound that belongs to the pyrazole group of compounds. It is commonly referred to as DCB-Fur or DCB-02. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. This inhibition results in a decrease in inflammation and pain, as well as an increase in plant growth and heavy metal ion removal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide are dependent on its specific application. In the field of medicine, this compound has been shown to decrease inflammation and pain in animal models. It has also been shown to improve cognitive function in animal models of neurodegenerative disease.
In the field of agriculture, N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide has been shown to promote plant growth and increase crop yields. It has also been shown to improve the quality of fruits and vegetables.
In the field of environmental science, this compound has been shown to effectively remove heavy metal ions from contaminated water sources.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide in lab experiments include its high purity and stability, as well as its potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide. In the field of medicine, further studies are needed to fully understand its potential as an anti-inflammatory and analgesic agent, as well as its potential as a treatment for neurodegenerative diseases.
In the field of agriculture, further studies are needed to optimize its use as a plant growth regulator and to understand its potential effects on soil health and the environment.
In the field of environmental science, further studies are needed to optimize its use as a water treatment agent and to understand its potential effects on aquatic ecosystems.
Conclusion:
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide is a compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields of the compound with high purity. Its mechanism of action is not fully understood, but it is believed to exert its effects through the inhibition of certain enzymes and receptors in the body. Further studies are needed to fully understand its potential applications and limitations in various fields of scientific research.
Applications De Recherche Scientifique
N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In the field of agriculture, N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-2-furamide has been studied for its potential as a plant growth regulator. It has been shown to promote plant growth and increase crop yields in various plant species.
In the field of environmental science, this compound has been studied for its potential as a water treatment agent. It has been shown to effectively remove heavy metal ions from contaminated water sources.
Propriétés
IUPAC Name |
N-[2-[(2,4-dichlorophenyl)methyl]-5-methylpyrazol-3-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c1-10-7-15(19-16(22)14-3-2-6-23-14)21(20-10)9-11-4-5-12(17)8-13(11)18/h2-8H,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLKXFWMKKCDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CO2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furancarboxamide, N-[1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazol-5-yl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-methoxyphenyl)-4-(4-nitrophenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4327221.png)
![11-(4,6-dithiomorpholin-4-yl-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4327243.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B4327250.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4327257.png)
![methyl 4-{[({3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B4327262.png)
![5-[(1-naphthyloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4327271.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4327273.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4327275.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4327278.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B4327285.png)
![N-(2-hydroxy-3-methoxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B4327294.png)

![N-(1-adamantylmethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327302.png)
